molecular formula C23H21N5O2 B3294641 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-92-6

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3294641
CAS No.: 887458-92-6
M. Wt: 399.4 g/mol
InChI Key: IUDPNWCNYNOFNI-UHFFFAOYSA-N
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Description

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that features an indole moiety, a pyrazolopyrimidine core, and a dimethylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

Biologically, the compound has shown potential in various assays, indicating possible applications in drug discovery and development. Its interactions with biological targets make it a candidate for further investigation in pharmacology .

Medicine

In medicine, derivatives of this compound are being studied for their potential therapeutic effects. These studies focus on its ability to interact with specific enzymes and receptors, which could lead to the development of new medications .

Industry

Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. Its applications range from pharmaceuticals to advanced materials science .

Mechanism of Action

The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-7-8-19(16(2)11-15)28-22-18(12-25-28)23(30)26(14-24-22)13-21(29)27-10-9-17-5-3-4-6-20(17)27/h3-8,11-12,14H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDPNWCNYNOFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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